1-(Piperidin-3-yl)piperidin-2-one dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine-containing compounds are important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are an important area of study in modern organic chemistry .
Result of Action
Piperidine derivatives are known for their biological and pharmacological activity .
Action Environment
The synthesis of substituted piperidines, which this compound is a part of, is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
1-(Piperidin-3-yl)piperidin-2-one dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as the NLRP3 inflammasome . This interaction leads to the suppression of pro-inflammatory cytokines like IL-1β, which are crucial in the body’s immune response . Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in immune cells, this compound can modulate the activation of signaling pathways like NF-κB and MAPK, which are essential for the production of inflammatory mediators . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell survival, proliferation, and apoptosis . These effects highlight the compound’s potential as a therapeutic agent in treating inflammatory and immune-related disorders.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound has been shown to inhibit the NLRP3 inflammasome by binding to its components, thereby preventing its activation and subsequent release of pro-inflammatory cytokines . Additionally, this compound can modulate the activity of transcription factors like NF-κB, resulting in altered gene expression and reduced inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity for extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can sustain its anti-inflammatory effects over time, making it a promising candidate for chronic inflammatory conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage regimens for therapeutic applications . These findings underscore the need for careful dose titration to maximize the compound’s therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through processes like oxidation and conjugation, leading to the formation of metabolites that are excreted via the kidneys . These metabolic pathways are crucial for determining the compound’s pharmacokinetics and overall efficacy . Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites, further impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it can localize to various subcellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues is influenced by factors like blood flow, tissue permeability, and binding affinity to cellular components . These factors collectively determine the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism . Additionally, this compound can interact with nuclear receptors and transcription factors, affecting gene expression and cellular responses . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(Piperidin-3-yl)piperidin-2-one dihydrochloride typically involves the reaction of piperidine derivatives under specific conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts and under controlled temperature and pressure conditions . Industrial production methods may involve multi-step synthesis processes, including hydrogenation, cyclization, and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
1-(Piperidin-3-yl)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Cyclization: Cyclization reactions can be performed to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Piperidin-3-yl)piperidin-2-one dihydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
1-(Piperidin-3-yl)piperidin-2-one dihydrochloride can be compared with other similar compounds, such as:
1-(Piperidin-3-ylmethyl)piperidine dihydrochloride: This compound has a similar structure but differs in the position of the substituent on the piperidine ring.
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: This compound contains a piperazine ring instead of a piperidine ring and has different chemical properties and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-piperidin-3-ylpiperidin-2-one;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.2ClH/c13-10-5-1-2-7-12(10)9-4-3-6-11-8-9;;/h9,11H,1-8H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIUVTPXSUZXSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2CCCNC2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060063-92-3 | |
Record name | 1-(piperidin-3-yl)piperidin-2-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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